Ácido 4-(3-(Fluorometil)azetidin-1-il)-4-oxobutanoico

Descripción general

Descripción

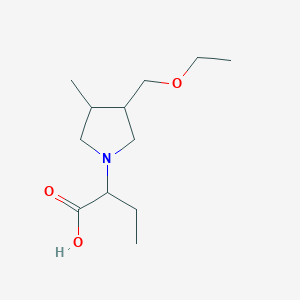

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C8H12FNO3 and its molecular weight is 189.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los derivados de azetidina son valiosos en el descubrimiento de fármacos debido a su reactividad única impulsada por la tensión del anillo. Sirven como motivos en el desarrollo de nuevos productos farmacéuticos .

Polimerización

Estos compuestos se utilizan en procesos de polimerización debido a su estabilidad y reactividad .

Plantillas quirales

Las azetidinas actúan como plantillas quirales en la química sintética, ayudando en la producción de sustancias enantioméricamente puras .

Actividad antimicrobiana

Los derivados de azetidina exhiben propiedades antimicrobianas significativas, lo que los convierte en candidatos para desarrollar nuevos agentes antibacterianos .

Aplicaciones antifúngicas

Sus propiedades estructurales también se prestan a aplicaciones antifúngicas, importantes tanto para usos médicos como agrícolas .

Investigación anticancerígena

Las propiedades intrínsecas de las azetidinas se están explorando para posibles terapias anticancerígenas .

Mecanismo De Acción

Target of Action

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are known to exhibit a variety of biological activities and are used in a wide variety of natural and synthetic products . Carboxylic acids are commonly involved in various biological reactions as they can donate a proton, acting as an acid, or accept a pair of electrons, acting as a base.

Análisis Bioquímico

Biochemical Properties

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with several enzymes, including serine hydrolases and monoacylglycerol lipase (MAGL). The interaction with MAGL is particularly noteworthy as it inhibits the enzyme’s activity, leading to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2 . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and signaling.

Cellular Effects

The effects of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAGL by this compound leads to elevated levels of 2-AG, which in turn activates CB1 and CB2 receptors . This activation can result in various cellular responses, including changes in neurotransmitter release, modulation of pain perception, and alterations in inflammatory responses. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid involves its binding interactions with specific biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the enzyme’s natural substrate, 2-AG . By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. This mechanism of action highlights the compound’s potential in modulating endocannabinoid signaling pathways, which are implicated in various physiological processes, including pain, mood, and appetite regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid have been observed to change over timeStudies have shown that the compound’s inhibitory effects on MAGL can persist for several hours, leading to sustained elevation of 2-AG levels . The compound’s degradation and potential long-term impacts on cellular processes remain areas of active research.

Dosage Effects in Animal Models

The effects of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including alterations in synaptic function and changes in electroencephalogram (EEG) patterns . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is involved in metabolic pathways related to lipid metabolism. The compound interacts with enzymes such as MAGL, which plays a crucial role in the degradation of 2-AG . By inhibiting MAGL, the compound affects the metabolic flux of 2-AG and other related metabolites, leading to changes in their levels and subsequent physiological effects. The involvement of this compound in these metabolic pathways underscores its potential as a modulator of lipid signaling and metabolism.

Transport and Distribution

The transport and distribution of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as MAGL . Additionally, the compound’s distribution within tissues is determined by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. These characteristics are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is primarily within the cytoplasm, where it interacts with its target enzyme, MAGL . The compound’s localization is influenced by its lipophilicity and the presence of targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

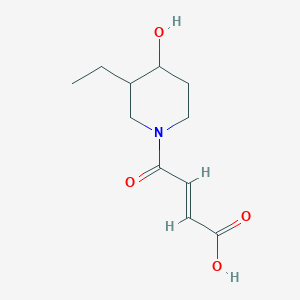

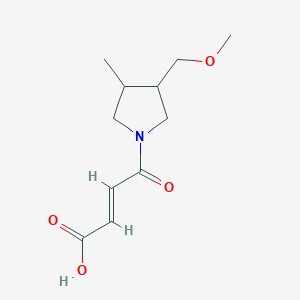

IUPAC Name |

4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUXAAKDMBYQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1491064.png)

![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)

![(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491068.png)

![2-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1491079.png)